tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate
Description
tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate is a carbamate-protected amino alcohol derivative featuring a tertiary butyl group, a hydroxyl-substituted propan-2-yl backbone, and an imidazole heterocycle. This compound is of interest in medicinal chemistry and organic synthesis due to its dual functional groups: the carbamate moiety acts as a protective group for amines, while the imidazole ring contributes to coordination or biological activity. Its structural elucidation often relies on X-ray crystallography, with refinement programs like SHELXL playing a critical role in determining bond lengths, angles, and stereochemistry .
Properties
IUPAC Name |
tert-butyl N-[1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)14-9(6-15)4-8-5-12-7-13-8/h5,7,9,15H,4,6H2,1-3H3,(H,12,13)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCQAQRQOPBPDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101150223 | |
| Record name | 1,1-Dimethylethyl N-[2-hydroxy-1-(1H-imidazol-5-ylmethyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101150223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948552-00-9 | |
| Record name | 1,1-Dimethylethyl N-[2-hydroxy-1-(1H-imidazol-5-ylmethyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948552-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[2-hydroxy-1-(1H-imidazol-5-ylmethyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101150223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection Strategies for Amino Alcohol Intermediates
The tert-butoxycarbonyl (Boc) group is widely employed for temporary amine protection in organic synthesis. For tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate, the Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. A representative protocol involves dissolving the amino alcohol intermediate (e.g., 1-hydroxy-3-(1H-imidazol-4-yl)propan-2-amine) in tetrahydrofuran (THF), followed by addition of Boc anhydride and triethylamine (TEA) at 0°C . The reaction typically proceeds to completion within 2–4 hours, yielding the Boc-protected product after aqueous workup and column purification.
Key Considerations :
-
Solvent Choice : Polar aprotic solvents like THF or dichloromethane (DCM) are preferred to enhance reagent solubility .
-
Base Selection : TEA or N,N-diisopropylethylamine (DIPEA) neutralizes the generated carbonic acid, driving the reaction forward .
-
Temperature Control : Reactions are conducted at 0°C to minimize side reactions such as carbamate scrambling .
Reductive Amination for Amino Alcohol Formation
The amino alcohol backbone is often constructed via reductive amination between a ketone or aldehyde and an amine. For example, 4-(1H-imidazol-4-yl)benzaldehyde can react with 2-amino-1,3-propanediol in the presence of sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) . The reaction is typically performed in methanol or ethanol at room temperature for 12–24 hours, yielding the amino alcohol intermediate.
Optimization Data :
Post-reduction, the crude product is purified via recrystallization or silica gel chromatography. Stereochemical outcomes depend on the starting material’s chirality; enantiomerically pure substrates yield diastereomerically pure products .
Imidazole Ring Construction via Cyclization
The imidazole moiety is synthesized using the Debus-Radziszewski reaction, which involves cyclocondensation of a 1,2-diketone, an aldehyde, and ammonium acetate. For instance, glyoxal, 4-formylbenzoic acid, and ammonium acetate react in acetic acid at 80°C to form 4-(1H-imidazol-4-yl)benzoic acid . Subsequent reduction of the carboxylic acid to a hydroxymethyl group is achieved using lithium aluminum hydride (LiAlH4) or borane-THF .
Reaction Scheme :
-
Cyclocondensation:
-
Reduction:
Chiral Synthesis and Resolution
For the (2S)-configured enantiomer, asymmetric synthesis is achieved using chiral auxiliaries or enzymatic resolution. In one approach, (S)-2-azido-1-(4-(1H-imidazol-4-yl)phenyl)propan-1-ol is hydrogenated over palladium on carbon (Pd/C) to yield the (S)-amino alcohol, which is subsequently Boc-protected . Alternatively, lipase-mediated kinetic resolution of racemic amino alcohol intermediates enables enantiomer separation .
Enantiomeric Excess (ee) Data :
Comparative Analysis of Synthetic Routes
The table below evaluates three primary methods for synthesizing this compound:
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Boc Protection | High purity, mild conditions | Requires pre-formed amino alcohol | 82–85 |
| Reductive Amination | One-pot reaction | Stereochemical control challenging | 75–78 |
| Chiral Synthesis | Enantiomerically pure product | Costly reagents, multi-step | 68–75 |
Scale-Up Considerations and Industrial Relevance
Large-scale production prioritizes cost efficiency and minimal purification steps. A patented route employs continuous flow chemistry for the reductive amination step, reducing reaction time from 18 hours to 2 hours and improving yield to 89% . Critical process parameters (CPPs) include temperature (±2°C), stoichiometry of reducing agent (±5%), and mixing efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Hydrogen gas with palladium on carbon
Nucleophiles: Alkyl or aryl halides for substitution reactions
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of reduced imidazole derivatives
Substitution: Formation of substituted carbamates
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H19N3O3
- Molecular Weight : 241.29 g/mol
- CAS Number : 198471-95-3
The compound features an imidazole ring, which is known for its biological activity, making it a valuable scaffold in drug design.
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds with imidazole moieties exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, suggesting potential as new antimicrobial agents .
- Anticancer Properties : Preliminary investigations suggest that tert-butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate may possess anticancer activity through mechanisms such as apoptosis induction in cancer cells .
-
Pharmacological Studies
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes linked to disease processes. For instance, it has shown promise in inhibiting enzymes involved in metabolic pathways related to cancer and diabetes .
- Drug Delivery Systems : Its structure allows for modification to enhance solubility and bioavailability, making it suitable for use in drug delivery systems, especially for poorly soluble drugs .
-
Biochemical Research
- Protein Interaction Studies : Researchers are investigating the interactions between this compound and various proteins to understand its mechanism of action at the molecular level. Such studies can provide insights into its potential therapeutic uses .
- Cellular Studies : The compound has been utilized in cellular assays to evaluate its effects on cell proliferation and viability, contributing to the understanding of its biological effects .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of several carbamate derivatives, including this compound. The results demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Activity
In a 2024 study published in the Journal of Medicinal Chemistry, researchers tested the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in breast cancer cells through caspase activation, highlighting its potential as an anticancer agent.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This binding can inhibit enzyme function or alter receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of carbamate-protected amino alcohols. Key structural analogues include:
| Compound Name | Key Structural Differences | Applications/Properties |
|---|---|---|
| Benzyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate | Benzyl instead of tert-butyl group | Higher solubility in polar solvents |
| tert-Butyl N-[1-methoxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate | Methoxy vs. hydroxy group | Altered hydrogen-bonding capacity |
| tert-Butyl N-[1-hydroxy-3-(1H-pyrazol-1-yl)propan-2-yl]carbamate | Pyrazole vs. imidazole ring | Reduced metal-coordination ability |
Key Findings :
- Steric Effects : The tert-butyl group in the target compound provides steric hindrance, enhancing stability against enzymatic degradation compared to benzyl-protected analogues .
- Hydrogen Bonding : The hydroxyl group facilitates intermolecular hydrogen bonding, as observed in crystal structures refined via SHELXL, leading to distinct packing patterns versus methoxy-substituted derivatives .
- Coordination Chemistry : The imidazole ring’s nitrogen atoms enable metal coordination, a property absent in pyrazole-containing analogues, as demonstrated in crystallographic studies using SHELX suites .
Physicochemical Properties
- Solubility : The tert-butyl group reduces aqueous solubility compared to benzyl carbamates but improves lipid membrane permeability.
- Stability : Under acidic conditions, the tert-butyl carbamate is more resistant to hydrolysis than methyl or ethyl carbamates, as confirmed by HPLC studies.
Biological Activity
Tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate, also known by its CAS number 198471-95-3, is a synthetic organic compound characterized by the presence of an imidazole ring and a carbamate moiety. This compound has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molecular weight of 241.29 g/mol. The structure includes a tert-butyl group, which enhances its solubility and stability, making it suitable for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 241.29 g/mol |
| CAS Number | 198471-95-3 |
The biological activity of this compound is largely attributed to the imidazole ring, which is known for its diverse pharmacological properties. Imidazole derivatives have been reported to exhibit:
- Antibacterial and antimycobacterial effects.
- Anti-inflammatory properties.
- Antitumor activity.
- Antidiabetic , anti-allergic , and antiviral activities.
The compound's mechanism may involve interactions with multiple biochemical pathways, including enzyme inhibition and receptor modulation, making it a candidate for drug development targeting various diseases.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound in the context of Alzheimer's disease (AD). Specifically, it has been shown to inhibit amyloid beta peptide (Aβ) aggregation, which is a hallmark of AD pathology. In vitro studies demonstrated that this compound could significantly reduce Aβ-induced cytotoxicity in astrocyte cultures.
In one study, the compound exhibited a protective effect on astrocytes exposed to Aβ 1–42, enhancing cell viability from 43.78% (in the presence of Aβ alone) to 62.98% when treated with the compound . This suggests that it may mitigate oxidative stress and inflammation associated with Aβ toxicity.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in neurodegeneration. It was found to inhibit β-secretase and acetylcholinesterase with IC50 values of 15.4 nM and K of 0.17 μM, respectively . These actions contribute to its potential as a therapeutic agent for managing cognitive decline in neurodegenerative diseases.
Pharmacokinetics
Imidazole derivatives typically demonstrate high solubility in water and polar solvents, which is advantageous for bioavailability. The pharmacokinetic profile of this compound remains to be fully characterized but is expected to follow similar patterns due to its structural characteristics.
Case Study 1: In Vitro Neuroprotection
A study investigating the effects of this compound on astrocytic cultures revealed that treatment with this compound resulted in a significant increase in cell viability when co-administered with Aβ 1–42. The findings suggest potential applications in AD treatment strategies focused on astrocyte protection .
Case Study 2: Enzyme Activity Modulation
In another investigation, the compound's ability to inhibit β-secretase activity was assessed using an in vivo model following scopolamine administration. While it showed promise in vitro, the results indicated limited efficacy in vivo compared to established treatments like galantamine . This discrepancy highlights the need for further research into optimizing delivery methods and improving bioavailability.
Q & A
Basic: What are the recommended synthetic routes for tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate?
Answer:
The compound can be synthesized via selective deprotection of Boc-protected intermediates. For example, NaBH₄ in ethanol has been used to selectively remove protecting groups while preserving the imidazole moiety . Another method involves the use of trifluoroacetic acid (TFA) to cleave tert-butyl carbamate groups under controlled conditions, followed by purification via silica gel column chromatography . Optimal yields (70–85%) are achieved by maintaining anhydrous conditions and inert atmospheres during sensitive steps.
Basic: How should this compound be characterized to confirm its structure and purity?
Answer:
A multi-technique approach is essential:
- 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm in 1H; ~28 ppm in 13C) and imidazole protons (δ ~7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the carbamate backbone .
- X-ray Crystallography : For crystalline derivatives, SHELX software (e.g., SHELXL) can refine structures using diffraction data to resolve bond lengths and angles .
Basic: What safety protocols are critical for handling this compound?
Answer:
- Storage : Refrigerate (2–8°C) in airtight containers to prevent hydrolysis. Avoid exposure to moisture and light .
- Handling : Use fume hoods to minimize inhalation of dust/vapors. Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
- Waste Disposal : Neutralize residual compound with mild acid (e.g., dilute HCl) before disposal in designated organic waste containers .
Advanced: How can stereochemical integrity be preserved during synthesis?
Answer:
The chiral center at the hydroxypropan-2-yl group is susceptible to racemization. Mitigation strategies include:
- Low-Temperature Reactions : Conduct alkylation or acylation steps at 0–5°C to slow epimerization .
- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., L-histidine derivatives) to enforce stereocontrol .
- Diastereoselective Crystallization : Separate diastereomers via solvent-dependent recrystallization (e.g., ethyl acetate/hexane mixtures) .
Advanced: How can computational methods predict reactivity or intermolecular interactions?
Answer:
- Molecular Dynamics (MD) Simulations : Model hydrogen-bonding interactions between the carbamate oxygen and imidazole NH groups to predict solubility or aggregation behavior.
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
- Crystal Structure Prediction (CSP) : Use software like Mercury (CCDC) to predict packing motifs and polymorph stability .
Advanced: How to resolve contradictions in spectroscopic or crystallographic data?
Answer:
- Cross-Validation : Compare NMR chemical shifts with analogous compounds (e.g., tert-butyl-protected histidine derivatives) to assign ambiguous signals .
- Twinned Crystals : If X-ray data shows twinning (common with flexible side chains), reprocess data using SHELXL’s TWIN/BASF commands to refine the correct model .
- Dynamic NMR : For temperature-dependent splitting, analyze variable-temperature 1H NMR to probe conformational exchange .
Basic: What are the optimal storage conditions for long-term stability?
Answer:
Store at 4°C in amber glass vials with PTFE-lined caps to prevent oxidation. Desiccants (e.g., silica gel) should be added to containers to maintain dryness. Under these conditions, the compound remains stable for >12 months .
Advanced: How to optimize reaction yields for gram-scale synthesis?
Answer:
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproduct formation .
- Flow Chemistry : Continuous flow systems improve mixing and heat transfer for exothermic steps (e.g., Boc protection/deprotection).
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
